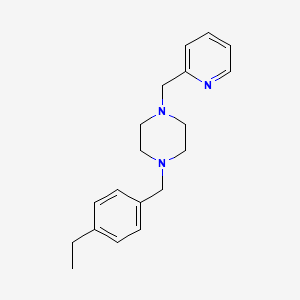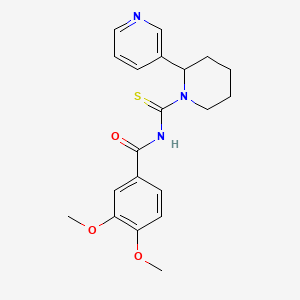![molecular formula C20H12ClN3O4 B10878203 (2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B10878203.png)
(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE is a complex organic compound characterized by the presence of chlorophenyl, furyl, cyano, and nitrophenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with furfural in the presence of a base to form the intermediate 5-(4-chlorophenyl)-2-furylmethanol. This intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide, to introduce the cyano group. Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction with 4-nitroaniline under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: The furyl and chlorophenyl groups can be oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted acrylamides.
Aplicaciones Científicas De Investigación
3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyano and nitrophenyl groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl and furyl groups may facilitate the compound’s binding to hydrophobic pockets within proteins, enhancing its specificity and potency.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid
- 3-(5-(4-Chlorophenyl)-2-furyl)-2-cyano-N-(5-quinolinyl)acrylamide
Uniqueness
3-[5-(4-CHLOROPHENYL)-2-FURYL]-2-CYANO-N~1~-(4-NITROPHENYL)ACRYLAMIDE is unique due to the presence of both cyano and nitrophenyl groups, which confer distinct chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C20H12ClN3O4 |
|---|---|
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C20H12ClN3O4/c21-15-3-1-13(2-4-15)19-10-9-18(28-19)11-14(12-22)20(25)23-16-5-7-17(8-6-16)24(26)27/h1-11H,(H,23,25)/b14-11+ |
Clave InChI |
JDBNIYLDUHTZBR-SDNWHVSQSA-N |
SMILES isomérico |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[7-(2-Furylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL]phenyl methyl ether](/img/structure/B10878121.png)
![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B10878122.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3-chlorobenzyl)piperazine](/img/structure/B10878126.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878141.png)
![N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}pyridine-2-carbohydrazide](/img/structure/B10878147.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10878149.png)

![2-{3-[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B10878158.png)
![methyl {(4Z)-1-(4-methoxyphenyl)-5-oxo-4-[1-(pyridin-3-ylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10878165.png)
![2,6-Dimethoxy-4-{[4-(naphthalen-2-ylmethyl)piperazin-1-yl]methyl}phenol](/img/structure/B10878171.png)
![8-[4-(2,5-dioxo-1-phenylpyrrolidin-3-yl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10878176.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878178.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B10878182.png)

